
1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C12H22. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. This compound is characterized by its unique structure, where the cyclohexene ring is substituted with ethyl and multiple methyl groups, making it a highly branched molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene can be achieved through various organic reactions. One common method involves the alkylation of 3,3,6,6-tetramethylcyclohex-1-ene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors followed by selective alkylation. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the reaction and allow for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the compound into a saturated cyclohexane derivative.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Applications De Recherche Scientifique
1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene has various applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of highly branched cycloalkenes.
Biology: Its derivatives are used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its oxidation products may act as inhibitors or activators of certain enzymes, modulating metabolic activities.
Comparaison Avec Des Composés Similaires
3,3,6,6-Tetramethylcyclohex-1-ene: Lacks the ethyl group, making it less branched.
1-Ethyl-3,3,6-trimethylcyclohex-1-ene: Similar structure but with one less methyl group.
Uniqueness: 1-Ethyl-3,3,6,6-tetramethylcyclohex-1-ene stands out due to its high degree of branching, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors in organic reactions.
Propriétés
Numéro CAS |
61076-03-7 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
1-ethyl-3,3,6,6-tetramethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-6-10-9-11(2,3)7-8-12(10,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
XLADFJUSXWDLMY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(CCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

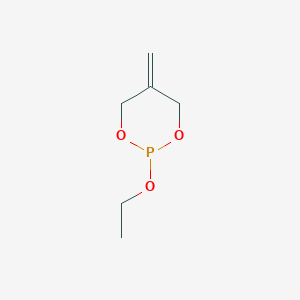
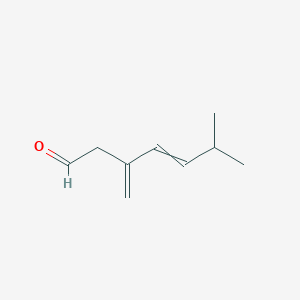
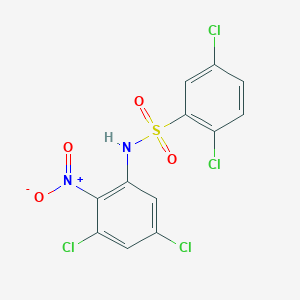
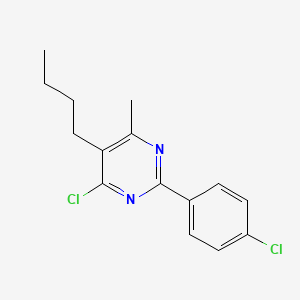

propanedioate](/img/structure/B14589763.png)
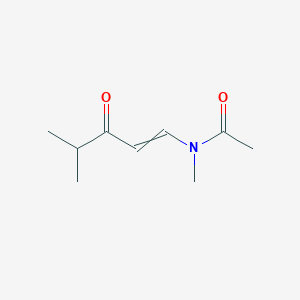
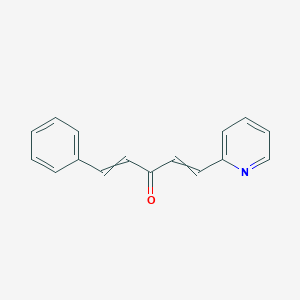
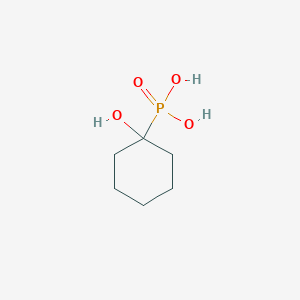
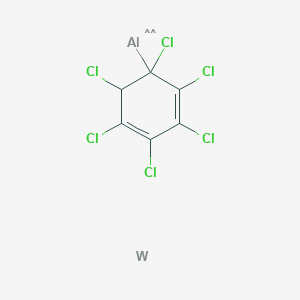

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
